molecular formula C15H10ClF4NO2 B3036334 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide CAS No. 339104-68-6

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide

Cat. No. B3036334
CAS RN: 339104-68-6
M. Wt: 347.69 g/mol
InChI Key: FBWFLBFDCDNWDT-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide, also known as 4-CMA, is a synthetic organic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure, with a chloro-methyl group attached to an aromatic ring, and a difluoroacetamide group at the end. It is a small molecule, but has a variety of properties that make it interesting for researchers.

Scientific Research Applications

  • Synthesis and Antipathogenic Activity

    • Thiourea derivatives related to 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide have been synthesized and evaluated for their antipathogenic activity. These compounds showed significant potential against bacterial cells, particularly Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. This suggests a potential application in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
  • Quantitation in Environmental Samples

    • The compound has been subject to quantitation studies, particularly in the context of herbicides in environmental samples. Techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection have been developed for tracing such compounds in ground and drinking water. This application is critical in environmental monitoring and pollution control (Wintersteiger, Goger, & Krautgartner, 1999).
  • Herbicide Analysis and Environmental Fate

    • Studies have focused on the competitive assay of herbicides, including those related to 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide, to analyze their concentration and behavior in environmental samples. This involves methodologies like voltammetry and polymer imprinting techniques, which are crucial for understanding the environmental fate of such herbicides (Schöllhorn, Maurice, Flohic, & Limoges, 2000).
  • Electrochemical Degradation Studies

    • Research has been conducted on the electrochemical degradation of chloromethylphenoxy herbicides, including compounds structurally similar to 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide. These studies are crucial for developing effective methods for the removal of such herbicides from contaminated water, contributing to environmental remediation efforts (Boye, Brillas, Marselli, Michaud, Comninellis, Farnia, & Sandonà, 2006).
  • Derivatization and Gas Chromatography Analysis

    • The compound has been studied in the context of derivatization and gas chromatography analysis. This research is important for developing methods for the efficient detection and quantification of phenoxy acid herbicides in various environmental matrices, aiding in regulatory compliance and environmental health monitoring (Rompa, Kremer, & Zygmunt, 2004).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF4NO2/c1-8-6-9(16)2-5-13(8)23-15(19,20)14(22)21-12-4-3-10(17)7-11(12)18/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWFLBFDCDNWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148025
Record name 2-(4-Chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339104-68-6
Record name 2-(4-Chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339104-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
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2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide

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